molecular formula C19H24N2O2 B13372258 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No.: B13372258
M. Wt: 312.4 g/mol
InChI Key: LBKNQMJLMZNRHZ-UHFFFAOYSA-N
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Description

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Chromene Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole group can be introduced via a substitution reaction using pyrrole and an appropriate acylating agent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core.

    Reduction: Reduction reactions can occur at the acetamide group.

    Substitution: The pyrrole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the chromene core.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: The compound can be used in the development of organic electronic materials.

    Biological Studies: It is used as a probe to study various biological processes due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is unique due to its combination of a chromene core with a pyrrole moiety and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(2-pyrrol-1-ylethyl)acetamide

InChI

InChI=1S/C19H24N2O2/c1-19(2)8-7-16-13-15(5-6-17(16)23-19)14-18(22)20-9-12-21-10-3-4-11-21/h3-6,10-11,13H,7-9,12,14H2,1-2H3,(H,20,22)

InChI Key

LBKNQMJLMZNRHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NCCN3C=CC=C3)C

Origin of Product

United States

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